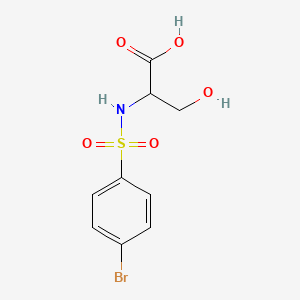

2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

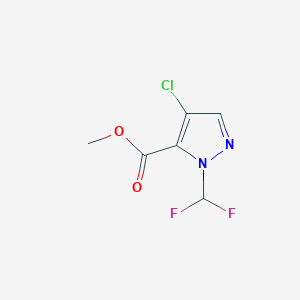

The compound 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is a derivative of benzenesulfonylamino-propionic acid, which is structurally related to L-tyrosine, an amino acid with a phenolic side chain. The presence of the bromo-benzenesulfonylamino group suggests potential reactivity and utility in chemical synthesis, particularly in the formation of more complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate leads to the formation of furanonyl palladium intermediates, which can undergo further reactions to yield various derivatives . Although the specific synthesis of this compound is not detailed, the methodologies applied in the synthesis of similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzenesulfonylamino-propionic acid derivatives has been studied, revealing significant conformational differences in the L-tyrosine cores of the molecules. Intramolecular aromatic π-π stacking and short C-H···O interactions have been observed, which could influence the reactivity and physical properties of these compounds . These structural features are important for understanding the behavior of this compound in various chemical contexts.

Chemical Reactions Analysis

The reactivity of benzenesulfonylamino-propionic acid derivatives can be inferred from related studies. For example, the products from palladium-catalyzed cyclization reactions can be further elaborated through nucleophilic substitution reactions, reduction of C-Br bonds, and S(N)2'-substitution, indicating a range of possible chemical transformations for these types of compounds . The presence of the bromo and sulfonylamino groups in this compound suggests that it could participate in similar reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, the properties of related compounds can offer some insights. The stability and gas chromatographic properties of derivatives formed from reactions with benzenesulfonic acid derivatives have been reported, as well as their detection sensitivity in analytical methods . These findings can help predict the behavior of this compound in various analytical and synthetic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Research efforts have been directed toward developing synthesis methods for complex molecules incorporating benzenesulfonylamino groups. For instance, the synthesis of polyalkylbenzenes through ring halogenation using catalytic quantities of acidic catalysts demonstrates the manipulation of benzenesulfonylamino derivatives for creating halogenated compounds with specific properties (Bovonsombat & Mcnelis, 1993). This technique highlights the flexibility of employing benzenesulfonylamino derivatives in chemical synthesis.

Structural Analysis and Conformation

The study of the crystal structures of benzenesulfonylamino derivatives, such as benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid, reveals variations in the L-tyrosine backbone conformation. These findings underscore the importance of structural analysis in understanding the properties and potential applications of these compounds (Khan et al., 2011).

Photodynamic Therapy Applications

A significant application area for benzenesulfonylamino derivatives is in photodynamic therapy (PDT) for treating cancer. The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates their utility as Type II photosensitizers. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for PDT (Pişkin et al., 2020).

Corrosion Inhibition

Benzenesulfonylamino derivatives have also found applications in the field of corrosion science. For instance, benzothiazole derivatives have been synthesized and studied for their effect as corrosion inhibitors on carbon steel in acidic solutions. These compounds provide a protective layer, demonstrating the practical applications of benzenesulfonylamino derivatives in industrial settings (Hu et al., 2016).

Environmental and Microbial Studies

The environmental degradation and microbial utilization of azo dyes and related sulfonated compounds, including those with benzenesulfonamide groups, have been explored. Research on the mineralization of these compounds by specific fungi and bacteria contributes to understanding the biodegradability and potential environmental impact of sulfonated azo dyes (Paszczynski et al., 1992).

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKCDQUKAIUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)